molecular formula C14H20Cl2N2O6P2 B1601822 1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride CAS No. 151538-79-3

1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride

Cat. No.: B1601822
CAS No.: 151538-79-3
M. Wt: 445.2 g/mol
InChI Key: PZYQWVWYKLGFIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its redox properties. The compound can undergo reversible electron transfer, forming a stable radical cation. This redox activity is crucial for its function as an electrochromic material and in other applications. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to the presence of phosphonoethyl groups, which enhance its solubility, stability, and functionality in various applications. This makes it a versatile compound for research and industrial use .

Properties

IUPAC Name

2-[4-[1-(2-phosphonoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethylphosphonic acid;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6P2.2ClH/c17-23(18,19)11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-24(20,21)22;;/h1-8H,9-12H2,(H2-2,17,18,19,20,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYQWVWYKLGFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCP(=O)(O)O)CCP(=O)(O)O.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566223
Record name 1,1'-Bis(2-phosphonoethyl)-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151538-79-3
Record name 1,1'-Bis(2-phosphonoethyl)-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl 2-bromoethylphosphonate (25 g) and 4,4' bipyridine (7.35 g) in 125 mLs of water are refluxed for three days. An equal volume of concentrated hydrochloric acid is added and reflux continued for several hours. The solution is concentrated to 120 mLs by atmospheric distillation and 550 mL of isopropanol are added dropwise with stirring while chilling the mixture in an ice bath. The solid which forms is collected by vacuum filtration and washed with cold isopropanol to yield 1,1'-bisphosphonoethyl-4,4'-bipyridinium dichloride. (1H NMR (D2O) 9.1(d), 8.5(d), 4.2(m), 2.0(m) ppm; 13C NMR(D2O) 151, 147, 128, 58, 30 ppm; 31P NMR(D2O) 17.8 (s) ppm; IR (KBr) 3112, 3014, 1640, 1555, 1506, 1443, 1358, 1281, 1175, 1112, 1020, 936, 816, 485 cm-1.)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride
Reactant of Route 2
1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride
Reactant of Route 3
1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride
Reactant of Route 4
1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride
Reactant of Route 5
1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride
Reactant of Route 6
1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride

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